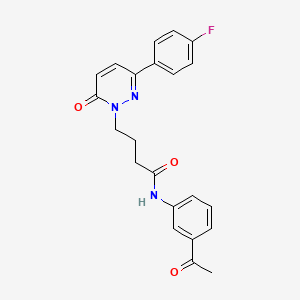

N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

“N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide” is a pyridazinone derivative featuring a substituted phenylacetamide scaffold. Its structure includes a 6-oxopyridazine core linked to a 4-fluorophenyl group and a butanamide chain terminating in a 3-acetylphenyl moiety. This compound is hypothesized to exhibit pharmacological activity due to the pyridazinone core, which is known for interactions with enzymes like phosphodiesterases (PDEs) or formyl peptide receptors (FPRs) . The 4-fluorophenyl group enhances metabolic stability and binding affinity, while the acetylphenyl substituent may influence solubility and target selectivity .

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3/c1-15(27)17-4-2-5-19(14-17)24-21(28)6-3-13-26-22(29)12-11-20(25-26)16-7-9-18(23)10-8-16/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXLSTOPNYMULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the acetylphenyl moiety. Common reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its biological activity, including potential interactions with enzymes or receptors.

Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridazinone Derivatives

Key Observations :

- The target compound’s 4-fluorophenyl group is shared with compound 6g in , which showed moderate anti-inflammatory activity .

- Unlike derivatives with methylthio or iodophenyl groups (e.g., 8b ), the target’s 3-acetylphenyl moiety may reduce steric hindrance, improving membrane permeability.

- Phosphate-containing analogs (e.g., ) are prodrugs, whereas the target lacks this feature, suggesting direct activity.

Key Observations :

- The target compound’s synthesis likely follows routes similar to (benzyloxy pyridazines via nucleophilic substitution) , but its butanamide chain may require additional coupling steps.

- Lower yields in halogenated analogs (e.g., 8b at 46% ) suggest challenges in introducing bulky substituents, which the target’s acetylphenyl group might mitigate.

Pharmacological and Functional Insights

- Receptor Affinity : The 4-fluorophenyl group in the target compound mirrors derivatives in (e.g., 6g) that target FPRs or PDEs .

- Metabolic Stability: Fluorine atoms (as in the target and 6g ) reduce oxidative metabolism compared to non-fluorinated analogs .

- Solubility : The acetylphenyl group may enhance solubility relative to methylthio or iodophenyl derivatives .

Biological Activity

N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for its diverse biological activities. The presence of an acetylphenyl group and a fluorophenyl substituent enhances its pharmacological properties. The molecular formula is with a molecular weight of 365.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H16FN3O3 |

| Molecular Weight | 365.4 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution where a fluorophenyl halide reacts with the pyridazinone intermediate.

- Acetylation : Acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

The mechanism involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the pyridazinone core interacts with active sites or allosteric sites on proteins, modulating biological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : In vivo studies have shown significant antitumor effects in xenograft models.

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent, influencing pathways related to inflammation.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

Case Studies

- Antitumor Efficacy : A study conducted on SKM-1 xenograft models showed that this compound exhibited excellent in vivo antitumor activity, outperforming several known chemotherapeutics .

- Anti-inflammatory Mechanism : Research indicated that this compound could inhibit pro-inflammatory cytokines in animal models, suggesting its utility in treating inflammatory diseases .

Comparative Analysis

To further understand the biological activity, a comparison with related compounds can be insightful:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition and receptor modulation |

| N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Moderate | High | Direct inhibition of inflammatory pathways |

| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide | Low | High | Cytokine modulation and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.